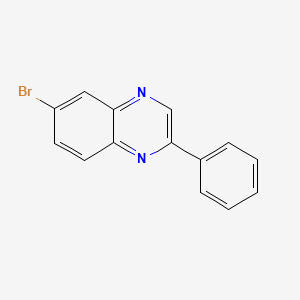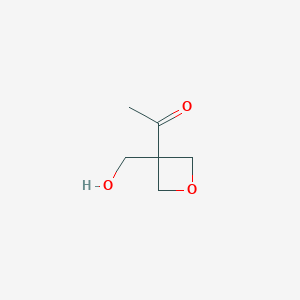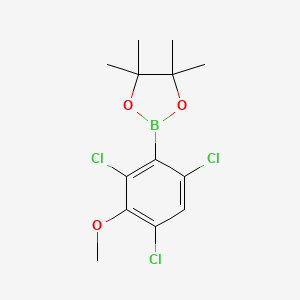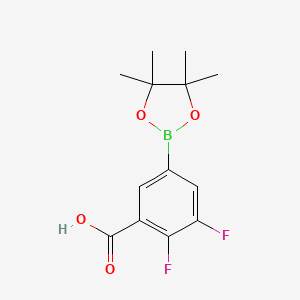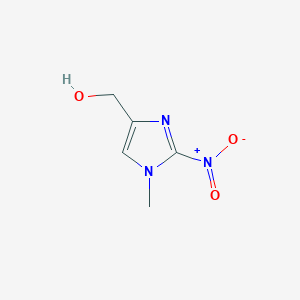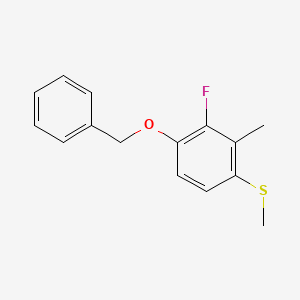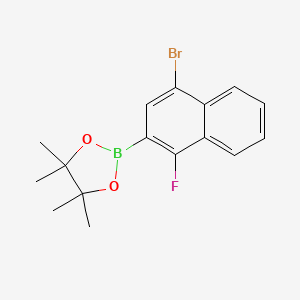
2-(4-Bromo-1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that has garnered significant interest in scientific research and industry due to its unique physical and chemical properties. This compound is part of the boronic acid derivatives family, which are known for their versatility in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-1-fluoronaphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a temperature range of 80-100°C and a reaction time of 12-24 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids and their derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-(4-Bromo-1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the formation of complex molecules.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and reactions. The compound’s unique structure allows it to participate in a range of chemical transformations, contributing to its versatility.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-1-fluoronaphthalen-2-yl)(methyl)sulfane
- 4-Bromo-1-fluoro-2-naphthaleneboronic acid
- 4-Bromo-1-fluoronaphthalen-2-yl)trimethylsilane
Uniqueness
Compared to similar compounds, 2-(4-Bromo-1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its stability and reactivity. The presence of the dioxaborolane group enhances its ability to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C16H17BBrFO2 |
|---|---|
Peso molecular |
351.0 g/mol |
Nombre IUPAC |
2-(4-bromo-1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H17BBrFO2/c1-15(2)16(3,4)21-17(20-15)12-9-13(18)10-7-5-6-8-11(10)14(12)19/h5-9H,1-4H3 |
Clave InChI |
DVBYJNGAVPVNRP-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3C(=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


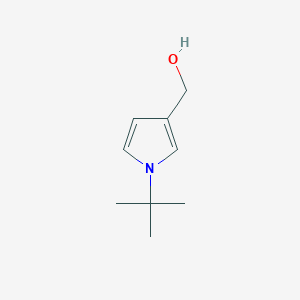
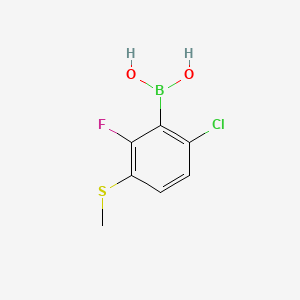
![3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14024033.png)
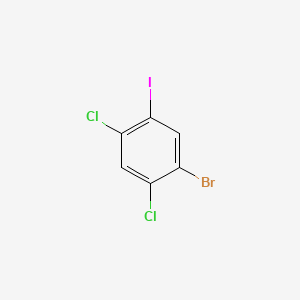
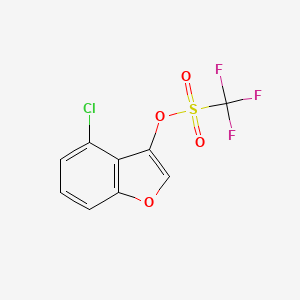
![2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid](/img/structure/B14024049.png)

